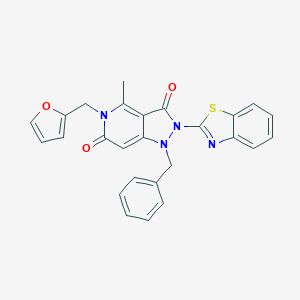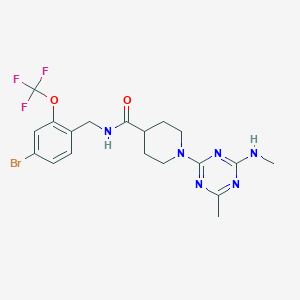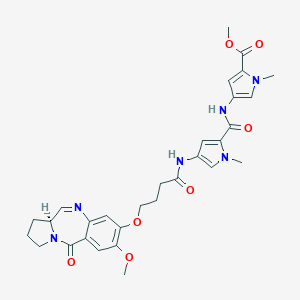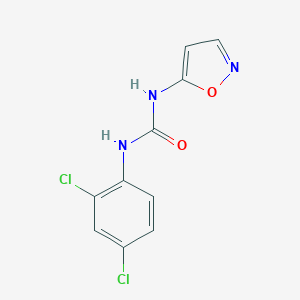![molecular formula C19H14BrN3O2S B529288 5-(1H-Benzo[d]imidazol-1-yl)-3-((2-bromobenzyl)oxy)thiophene-2-carboxamide](/img/structure/B529288.png)
5-(1H-Benzo[d]imidazol-1-yl)-3-((2-bromobenzyl)oxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1023156A is a chemical compound with the molecular formula C19H14BrN3O2S. It has a molecular weight of 428.30 g/mol and an exact mass of 427.00 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1023156A involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but a common approach includes:
Formation of the Core Structure: This step involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of Functional Groups: Functional groups such as bromine, nitrogen, and sulfur are introduced through substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach various substituents to the core structure.
Industrial Production Methods
Industrial production of GSK1023156A would likely involve optimization of the synthetic route to maximize yield and minimize cost. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
GSK1023156A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), alkylating agents (alkyl halides), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
GSK1023156A has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: GSK1023156A is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of GSK1023156A involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, GSK1023156A can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- GSK1713088A
- GSK192082A
- GSK237701A
- GSK938890A
Uniqueness
GSK1023156A stands out due to its specific combination of functional groups and its unique molecular structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not. For instance, its bromine and sulfur atoms may confer distinct reactivity and binding properties compared to other compounds in the same class.
Properties
Molecular Formula |
C19H14BrN3O2S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
5-(benzimidazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14BrN3O2S/c20-13-6-2-1-5-12(13)10-25-16-9-17(26-18(16)19(21)24)23-11-22-14-7-3-4-8-15(14)23/h1-9,11H,10H2,(H2,21,24) |
InChI Key |
BWZJWBWWGBNPLH-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(OCC2=CC=CC=C2Br)C=C(N3C4=CC=CC=C4N=C3)S1)N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(SC(=C2)N3C=NC4=CC=CC=C43)C(=O)N)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-1023156-A; GSK-1023156A; GSK1023156-A; GSK1023156A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)


![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B529372.png)
![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)


![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)
